Product packaging for 6-chloro-3-iodo-1-methyl-1H-indazole(Cat. No.:CAS No. 1260656-83-4)

6-chloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1489882
CAS No.: 1260656-83-4
M. Wt: 292.5 g/mol
InChI Key: WZWBJGPOMSRQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 6-chloro-3-iodo-1-methyl-1H-indazole . This designation adheres to IUPAC rules for heterocyclic compounds:

  • Base structure : 1H-indazole (a bicyclic system with a five-membered pyrazole ring fused to a benzene ring).
  • Substituents :
    • A methyl group at position 1 (N1).
    • Chlorine at position 6 (C6).
    • Iodine at position 3 (C3).

The numbering follows the indazole convention, where the pyrazole nitrogen is position 1, and the benzene ring positions are numbered sequentially (positions 2–7).

Key Identifiers
Property Value Source
CAS Number 1260656-83-4
Molecular Formula C₈H₆ClIN₂
Molecular Weight 292.50 g/mol
SMILES CN1N=C(I)C2=CC=C(Cl)C=C12

Molecular Structure Analysis via X-ray Crystallography

While direct X-ray crystallography data for this compound are unavailable, insights can be drawn from analogous indazole derivatives.

Core Structural Features
  • Indazole Ring System :

    • The fused pyrazole-benzene system exhibits aromaticity, with alternating single and double bonds.
    • The methyl group at N1 induces steric and electronic effects, stabilizing the 1H-tautomer (see Section 1.3).
  • Halogen Substituents :

    • Chlorine (C6) : Bonds to the benzene ring with a covalent radius of ~1.72 Å. Its electronegativity withdraws electron density, influencing π-conjugation.
    • Iodine (C3) : Larger atomic size (covalent radius ~2.08 Å) and polarizability enable participation in halogen bonding (see Section 1.4).
Comparative Bond Lengths
Bond Type Typical Length (Å) Reference Compound
C–Cl 1.72–1.75 6-Chloro-1H-indazole
C–I 2.08–2.12 3-Iodoindazole
N–C (Pyrazole) 1.35–1.40 1H-Indazole

Comparative Analysis of Tautomeric Forms in Indazole Derivatives

Indazole derivatives can exist as 1H- , 2H- , or 3H-tautomers , depending on the position of the pyrrole hydrogen.

Dominant Tautomer in this compound
  • 1H-Tautomer Prevalence :
    • The methyl group at N1 sterically hinders tautomerization to 2H or 3H forms.
    • Electron donation from the methyl group stabilizes the N1-H bond, favoring the 1H structure.
Stability Factors
Factor 1H-Tautomer Stabilization Impact of Substituents
Steric Effects Methyl group blocks rotation Prevents 2H/3H tautomerization
Electronic Effects Electron donation from methyl Enhances N–H bond strength

Halogen Bonding Interactions in the Crystalline State

Halogen bonding (XB) involves weak, noncovalent interactions between electron-deficient halogens (e.g., I, Cl) and electron-rich atoms (e.g., N, O).

Crystal Packing Hypothesis
Interaction Type Donor–Acceptor Pair Estimated Bond Length (Å)
I···N Iodine (C3) → N1 (adjacent molecule) 2.8–3.0
I···π Iodine (C3) → Aromatic ring 3.5–4.0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClIN2 B1489882 6-chloro-3-iodo-1-methyl-1H-indazole CAS No. 1260656-83-4

Properties

IUPAC Name

6-chloro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBJGPOMSRQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-83-4
Record name 6-chloro-3-iodo-1-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary target of 6-chloro-3-iodo-1-methyl-1H-indazole is the Checkpoint kinase 1 (Chk1) . Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, this compound can disrupt the cell cycle and potentially induce cell death.

Biochemical Pathways

The inhibition of Chk1 by this compound affects the cell cycle regulation pathway. Chk1 is a key player in the DNA damage response pathway, where it halts the cell cycle to allow for DNA repair. By inhibiting Chk1, this compound disrupts this pathway, potentially leading to cell death.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the cell cycle. By inhibiting Chk1, the compound interferes with the normal progression of the cell cycle, potentially leading to cell death.

Biochemical Analysis

Biochemical Properties

6-chloro-3-iodo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, leading to the modulation of enzyme activity and subsequent biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle. Additionally, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can form hydrogen bonds and other non-covalent interactions with target proteins, resulting in the modulation of their activity. For example, its interaction with phosphoinositide 3-kinase δ leads to the inhibition of this enzyme, thereby affecting downstream signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, its interaction with phosphoinositide 3-kinase δ affects the metabolism of phosphoinositides, which are crucial for cell signaling and membrane dynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can influence gene expression and other nuclear processes. Its localization within the cell is essential for its ability to modulate specific biochemical pathways and cellular functions.

Biological Activity

The compound 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile is a boron-containing organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H20BNO3
  • Molecular Weight : 287.15 g/mol
  • CAS Number : 330793-12-9

This compound features a phenoxy group linked to a benzonitrile moiety and a dioxaborolane substituent, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to be influenced by the boron atom in the dioxaborolane group. Boron compounds are known for their ability to interact with biological molecules, potentially affecting enzyme activities and cellular signaling pathways. The specific mechanism of action for this compound remains under investigation; however, it may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes.
  • Receptor Modulation : Interaction with receptors that mediate cellular responses.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. A study reported that it inhibited cell proliferation in breast cancer and leukemia models by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
K562 (Leukemia)15Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Studies : In vitro tests showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism may involve disruption of bacterial cell wall synthesis .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of the compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after a treatment regimen combining this compound with standard chemotherapy .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel therapeutic agent in treating antibiotic-resistant infections .

Scientific Research Applications

Anticancer Properties

Research indicates that 6-chloro-3-iodo-1-methyl-1H-indazole shows potential as an anticancer agent. Its structure allows it to interact with specific biological targets, which is crucial for drug development. Initial studies suggest that the halogen substituents (chlorine and iodine) enhance its binding affinity to receptors involved in cancer progression, such as the p53 tumor suppressor protein and various protein kinases involved in cell signaling pathways .

Inhibitors of Protein Kinases

The compound has been studied as a modulator of protein kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. In particular, indazole derivatives have been shown to inhibit kinases like VEGF-R (vascular endothelial growth factor receptor) and FGF-R (fibroblast growth factor receptor), making them candidates for cancer therapies targeting angiogenesis .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various proteins. For instance, a study demonstrated its binding efficiency with the PBR (peripheral benzodiazepine receptor) and MDM2-bind p53 receptor proteins, suggesting its potential utility in rational drug design against cancer .

The biological activities of this compound are attributed to its ability to form stable complexes with target proteins, influenced by its halogen substituents. These interactions can modulate signaling pathways critical for tumor growth and metastasis.

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of protein kinases ,
AntimicrobialPotential activity against bacterial infections
Anti-inflammatoryModulation of inflammatory pathways

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Ullmann Coupling Reaction : This method is often used to form carbon-carbon bonds, facilitating the introduction of halogen substituents.
  • Halogenation Reactions : Specific reactions involving iodine and chlorine can be optimized to yield high-purity products suitable for biological testing.

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Ullmann CouplingCarbon-carbon bond formationVariable
HalogenationIntroduction of halogensHigh

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical properties allow it to be utilized in the development of novel materials with specific electronic or optical characteristics.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of this compound demonstrated significant antitumor activity against various cancer cell lines. The derivatives exhibited enhanced binding affinities towards cancer-related receptors, suggesting a pathway for new drug formulations .

Case Study 2: Protein Kinase Inhibition

Research utilizing molecular docking revealed that certain derivatives effectively inhibit key protein kinases involved in cancer progression. The findings support further exploration into these compounds as therapeutic agents against malignancies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-3-iodo-1-methyl-1H-indazole and analogous indazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₇H₄ClIN₂ Cl (C6), I (C3), CH₃ (N1) 294.48 High halogen content; potential for electrophilic substitution or radioimaging
5,6-Dichloro-3-iodo-1-methyl-1H-indazole C₈H₅Cl₂IN₂ Cl (C5, C6), I (C3), CH₃ (N1) 329.95 Increased steric hindrance due to dual Cl substitution; higher lipophilicity
6-Iodo-3-methyl-1H-indazole C₈H₇IN₂ I (C6), CH₃ (C3) 258.06 Reduced halogenation; methyl at C3 may enhance metabolic stability
6-Bromo-3-chloro-1-methyl-1H-indazole C₈H₆BrClN₂ Br (C6), Cl (C3), CH₃ (N1) 245.50 Bromine’s lower electronegativity vs. iodine alters reactivity in cross-coupling
3-Chloro-6-fluoro-4-iodo-1H-indazole C₇H₃ClFIN₂ Cl (C3), F (C6), I (C4) 296.47 Fluorine’s strong electron-withdrawing effects; positional isomerism impacts binding

Key Comparative Insights :

Halogenation Effects: The iodine atom at C3 in the target compound provides a heavy atom useful in crystallography or as a radiolabeling site, whereas bromine or fluorine substitutions (e.g., in 6-bromo-3-chloro or 3-chloro-6-fluoro analogs) modify electronic profiles and reaction kinetics .

Methyl Group Influence :

  • The 1-methyl group in the target compound reduces N–H acidity, improving stability against oxidative degradation compared to unmethylated analogs like 3-chloro-6-hydroxy-1H-indazole (melting point: 210°C) .

Synthetic Utility :

  • Iodine at C3 serves as a versatile leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromine or chlorine at this position may require harsher conditions .
  • Nitro or carboxylate substituents (e.g., methyl 6-chloro-1H-indazole-3-carboxylate) enable further functionalization, a feature absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-3-iodo-1-methyl-1H-indazole?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indazole core. A plausible route includes:

Methylation : Introduce the methyl group at the 1-position via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Chlorination : Direct electrophilic chlorination at the 6-position using reagents like N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DCM) .

Iodination : Achieve regioselective iodination at the 3-position using iodine monochloride (ICl) or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura with iodoboronic acids) .
Key Consideration: Monitor reaction progress via TLC or HPLC to avoid over-halogenation .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm substitution patterns (e.g., methyl group at δ ~3.9 ppm, aromatic protons for iodinated positions) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., distinct 127I^{127}I peak).
  • X-ray Diffraction : Employ SHELX software for crystal structure refinement to resolve ambiguities in regiochemistry . Optimize crystallization using solvent vapor diffusion (e.g., DCM/hexane) .

Q. What are common impurities in synthetic batches, and how are they controlled?

  • Methodological Answer :
  • Major Impurities : Residual starting materials (e.g., unreacted 1-methylindazole), dihalogenated byproducts, or dehalogenated derivatives.
  • Control Strategies :
  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
  • HPLC Analysis : Monitor purity with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Reference Standards : Compare against certified impurities (e.g., structurally similar indazole derivatives in pharmacopeial guidelines) .

Advanced Research Questions

Q. How can structural modifications enhance solubility while retaining bioactivity?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions via post-synthetic modifications. For example, replace the methyl group with a hydroxymethyl moiety using oxidation (e.g., KMnO₄) .
  • Co-solvent Systems : Assess solubility in DMSO/PBS mixtures for in vitro assays.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict modifications that maintain target binding (e.g., kinase active sites) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What strategies optimize regioselectivity in iodination reactions?

  • Methodological Answer :
  • Directing Groups : Temporarily install directing groups (e.g., boronic esters) to steer iodine electrophiles to the 3-position .
  • Transition Metal Catalysis : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for cross-coupling reactions, ensuring minimal steric hindrance .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor mono-iodination .

Q. How to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down target proteins from cell lysates .
  • Gene Knockdown : Combine with siRNA libraries to identify synergistic/antagonistic pathways .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to map binding interactions at atomic resolution .

Data Analysis and Reproducibility

Q. How to address discrepancies in crystallographic data refinement?

  • Methodological Answer :
  • SHELX Workflow : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (B-factors) and occupancy .
  • Twinned Data : Apply the TWIN law in SHELX for crystals with pseudo-merohedral twinning .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .

Q. What statistical methods are recommended for SAR studies?

  • Methodological Answer :
  • Multivariate Analysis : Use PCA or PLS regression to correlate substituent effects (e.g., Hammett σ values) with activity .
  • Machine Learning : Train models (e.g., random forest) on datasets of indazole derivatives to predict untested analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-iodo-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-chloro-3-iodo-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.